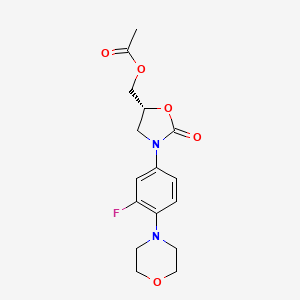
Unii-NP9DH3ybd4
説明
The compound identified by UNII “NP9DH3ybd4” is a chemical substance with the molecular formula C16H19FN2O5 . It is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information .
作用機序
Target of Action
Linezolid impurity K, also known as Unii-NP9DH3ybd4 or this compound, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for the compound .
Mode of Action
Linezolid impurity K exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid impurity K is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, the compound disrupts the protein synthesis process, leading to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .
Pharmacokinetics
Linezolid impurity K exhibits similar pharmacokinetic properties to Linezolid . It is mainly cleared by non-renal clearance to two metabolites and renal clearance of the parent compound . Approximately 50% of an administered dose appears in the urine as the two major metabolites, and approximately 35% appears as the parent drug .
Result of Action
The primary result of Linezolid impurity K’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the protein synthesis process, which is essential for bacterial survival and proliferation . The compound’s action is primarily bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .
Action Environment
The action of Linezolid impurity K can be influenced by various environmental factors. For instance, degradation studies for linezolid show lability to acids, alkalis, and oxidation, while the API seems to be relatively stable to water, thermal, and photo degradation . Furthermore, the horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces has been observed, indicating that environmental factors can influence the compound’s action, efficacy, and stability .
実験室実験の利点と制限
Unii-NP9DH3ybd4 has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of research applications. In addition, it is a reversible inhibitor, meaning that it can be used to study the effects of various drugs on the body without permanently inhibiting the enzyme. However, this compound can also have some limitations. It can bind to other proteins and molecules in the cell, resulting in unintended changes in the biochemical pathways. In addition, it can be difficult to accurately measure the amount of this compound present in a sample, as it can bind to other molecules and proteins.
将来の方向性
There are several potential future directions for research involving unii-NP9DH3ybd4. It could be used to study the effects of various drugs on the body, as well as the effects of environmental toxins. In addition, it could be used to study the effects of gene expression and protein folding, as well as the effects of different types of mutations. Additionally, it could be used to study the effects of different types of diets on the body, as well as the effects of different types of exercise. Finally, it could be used to study the effects of different types of stress on the body.
科学的研究の応用
Unii-NP9DH3ybd4 has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, biochemical pathways, drug metabolism, and cell signaling pathways. It has also been used to study the effects of various drugs on the body. In addition, this compound has been used in studies of gene expression, protein folding, and DNA replication. It has also been used to study the effects of environmental toxins on the body.
特性
IUPAC Name |
[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZSWLRJGLQOS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496031-56-2 | |
| Record name | 2-Oxazolidinone, 5-((acetyloxy)methyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-, (5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OXAZOLIDINONE, 5-((ACETYLOXY)METHYL)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-, (5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9DH3YBD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



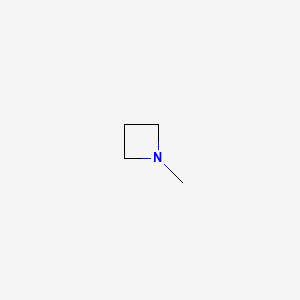


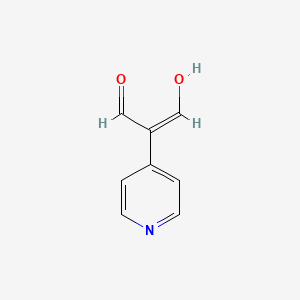
![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
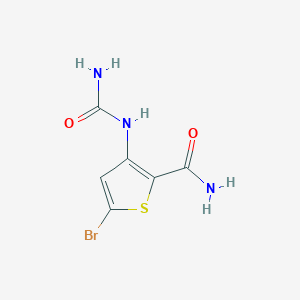

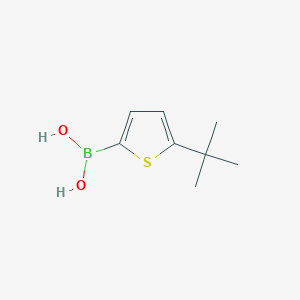
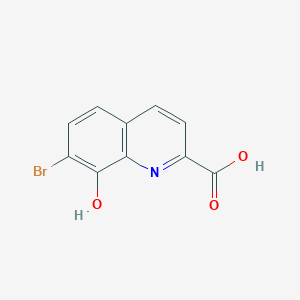
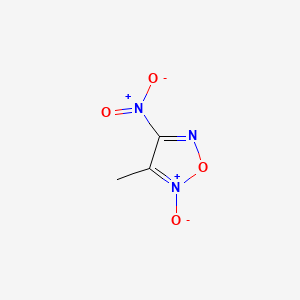
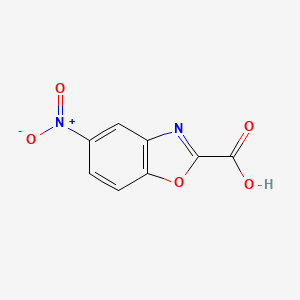
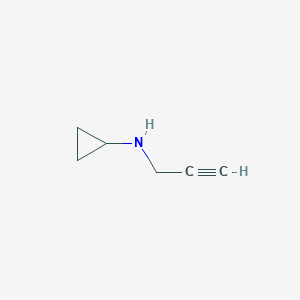

![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)